5-Chloro-2-methylpyridine hydrochloride
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Overview
Description
5-Chloro-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H6ClN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 5-methoxy-2-methylpyridine when methoxide is the nucleophile.
Coupling Reactions: Products include various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
5-Chloro-2-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyridine hydrochloride depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution pattern.
5-Bromo-2-methylpyridine: A brominated analogue that can undergo similar reactions but with different reactivity due to the presence of bromine.
Uniqueness
5-Chloro-2-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where selective chlorination is required .
Properties
IUPAC Name |
5-chloro-2-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXMBNSXCESOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881292-44-9 |
Source
|
Record name | Pyridine, 5-chloro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881292-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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